molecular formula C12H17NO3 B13660840 Ethyl 2-amino-3-isopropoxybenzoate

Ethyl 2-amino-3-isopropoxybenzoate

Cat. No.: B13660840
M. Wt: 223.27 g/mol
InChI Key: ZBNBUNCGQXDCAJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-isopropoxybenzoate is a substituted benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position, an amino group at the 2-position, and an isopropoxy group at the 3-position of the aromatic ring.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-amino-3-propan-2-yloxybenzoate

InChI

InChI=1S/C12H17NO3/c1-4-15-12(14)9-6-5-7-10(11(9)13)16-8(2)3/h5-8H,4,13H2,1-3H3

InChI Key

ZBNBUNCGQXDCAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)OC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-isopropoxybenzoate typically involves the esterification of 2-amino-3-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various alkoxy or functional group-substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-3-isopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-isopropoxybenzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the ester and isopropoxy groups can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Esters and Substituted Benzoates

Ethyl 2-amino-3-isopropoxybenzoate shares functional group similarities with compounds like ethyl isobutyrate (CAS 97-62-1) and ethyl methacrylate (CAS 97-63-2), both of which are esters with industrial relevance. Key comparisons include:

Compound CAS Number Key Functional Groups Applications
This compound N/A Ethyl ester, amino, isopropoxy Potential intermediates in drug synthesis
Ethyl isobutyrate 97-62-1 Ethyl ester, branched alkyl Flavoring agents, solvents
Ethyl methacrylate 97-63-2 Ethyl ester, vinyl group Polymers, adhesives

The amino and isopropoxy groups in the target compound likely enhance its hydrogen-bonding capacity and steric bulk compared to simpler esters, influencing solubility and reactivity .

2-Aminobenzamide Derivatives

2-Aminobenzamides, such as those studied by Beck (2013) and Campbell et al. (2008), exhibit biological activity due to their hydrogen-bonding motifs. This compound differs by replacing the amide with an ester and introducing an isopropoxy group. This substitution may reduce polarity and alter metabolic stability, making it more suitable for hydrophobic environments in drug delivery systems .

Physicochemical and Functional Properties

Solubility and Stability

The isopropoxy group likely increases hydrophobicity compared to unsubstituted 2-aminobenzoates, as seen in analogous compounds like 2,4-dichlorophenoxyacetic acid isobutyl ester (CAS 46328), which exhibits low aqueous solubility .

Reactivity

The amino group at the 2-position may participate in Schiff base formation or diazotization, similar to 2-aminobenzamides used in glycosylation studies . The ethyl ester moiety is susceptible to hydrolysis under basic conditions, a trait shared with ethyl methacrylate .

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